molecular formula C14H10F4O2 B1374779 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene CAS No. 1375069-09-2

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1374779
CAS No.: 1375069-09-2
M. Wt: 286.22 g/mol
InChI Key: HNFAVZQMMDFYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the benzyloxy, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. The reaction conditions often include the use of anhydrous hydrogen fluoride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The crude product is often purified through distillation or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the benzene ring, while oxidation of the benzyloxy group can yield benzoic acid derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity compared to similar compounds with different substituents. The trifluoromethoxy group also imparts unique properties, such as increased lipophilicity and stability .

Properties

IUPAC Name

1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFAVZQMMDFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742994
Record name 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-09-2
Record name 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.